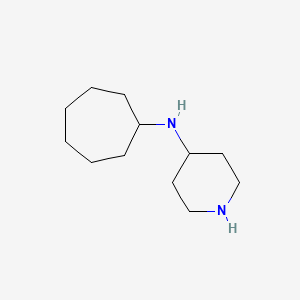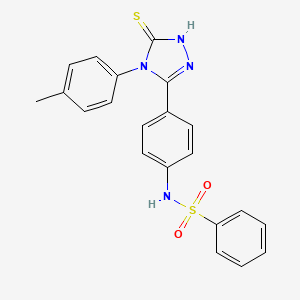![molecular formula C5H4N2S B11765156 2H-Pyrrolo[3,4-D]thiazole CAS No. 72332-80-0](/img/structure/B11765156.png)
2H-Pyrrolo[3,4-D]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrrolo[3,4-D]thiazole is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various pharmacologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrolo[3,4-D]thiazole typically involves the annulation of the pyrrole ring to the thiazole ring. One common method includes the reaction of 3,4-diiodo-2,5-dimethyl-1H-pyrrole with thioamides in polar solvents or under solvent-free conditions . Another approach involves the use of Lawesson’s reagent and dimethylformamide dimethyl acetal (DMF–DMA) to form intermediate thiazolidine-4-thiones, which then undergo condensation with hydrazine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes apply. These typically involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions: 2H-Pyrrolo[3,4-D]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrrole or thiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrole or thiazole rings .
科学的研究の応用
2H-Pyrrolo[3,4-D]thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of anticancer, antimicrobial, and anti-inflammatory agents.
作用機序
The mechanism of action of 2H-Pyrrolo[3,4-D]thiazole involves its interaction with specific molecular targets. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest, ultimately resulting in cell death . This mechanism is particularly relevant in its potential anticancer activity.
類似化合物との比較
2H-Pyrrolo[3,4-D]thiazole can be compared with other similar heterocyclic compounds, such as:
Pyrazolo[3,4-D]thiazole: Similar in structure but with a pyrazole ring instead of a pyrrole ring.
Pyrrolo[2,1-B]thiazole: Another fused heterocycle with different ring fusion.
Thiazolo[4,5-B]pyridine: Contains a thiazole ring fused to a pyridine ring.
特性
| 72332-80-0 | |
分子式 |
C5H4N2S |
分子量 |
124.17 g/mol |
IUPAC名 |
2H-pyrrolo[3,4-d][1,3]thiazole |
InChI |
InChI=1S/C5H4N2S/c1-4-5(2-6-1)8-3-7-4/h1-2H,3H2 |
InChIキー |
DVMACYXGEXJBGS-UHFFFAOYSA-N |
正規SMILES |
C1N=C2C=NC=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



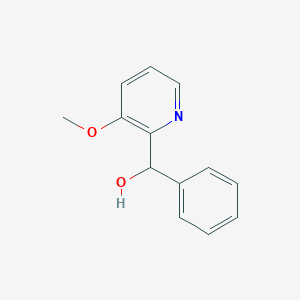

![Carbonic acid;9-ethenyl-12-methyl-10-methylidene-1,4,7,14-tetrazatricyclo[12.2.2.24,7]icosane-6,15,18,19-tetrone](/img/structure/B11765095.png)
![ethyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B11765102.png)

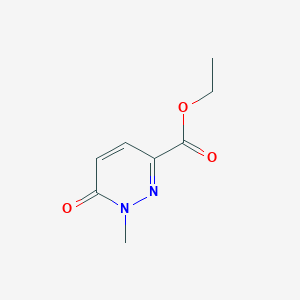
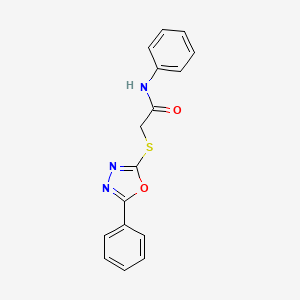
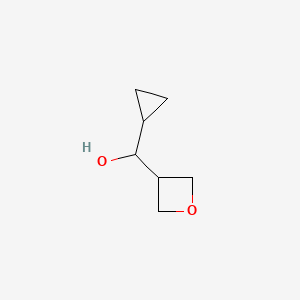
![N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11765138.png)
![Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B11765146.png)

